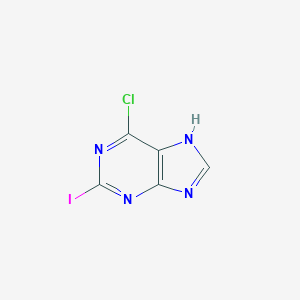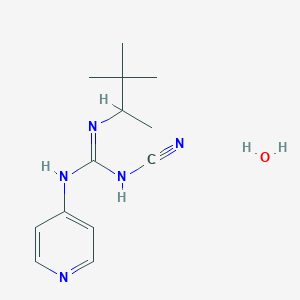
4-(对甲苯基)-1H-1,2,3-三唑
描述
Tolyltriazole (TTA) is an organotriazole compound used as a corrosion inhibitor and antifouling agent in industrial and marine applications. It is a colorless, odorless, and non-flammable liquid and is used in a variety of applications, including metalworking fluids, water treatment, and biocides. TTA is a relatively new compound compared to other corrosion inhibitors, but its effectiveness and safety have made it increasingly popular.
科学研究应用
有机电子学
噻唑并噻唑环系在结构上与甲苯三唑类似,由于其平面刚性骨架和扩展的π共轭结构,在有机电子学领域引起了极大的关注 . 这类化合物具有极高的氧化稳定性和电荷载流子迁移率,这是光电应用的关键特性 .
光电器件
噻唑并噻唑在光电器件中被广泛应用,例如染料敏化太阳能电池和有机场效应晶体管 . 鉴于结构相似性,甲苯三唑也可能在该领域找到应用。
杂环化合物的合成
甲苯三唑可用于合成杂环化合物。 例如,一种基于噻唑并 [4,5- d]噻唑合成杂环部分的经典方法涉及硫代酰胺到相应的2,5-二甲基- [1,3]噻唑并 [4,5- d ] [1,3]噻唑的雅各布森环化反应 .
非线性光学应用
使用甲苯三唑合成杂环化合物获得的产物适用于非线性光学应用 .
抗菌功效
一些含有胺酯官能团的1,2,3-三唑杂化物,可以使用甲苯三唑合成,已对其抗菌功效进行了评估 .
化学研究
甲苯三唑用于化学研究,并可从多家化学试剂公司获得 . 它常用于合成其他复杂的
作用机制
Target of Action
Triazole derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
Triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The mechanism of action of similar compounds was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
安全和危害
未来方向
属性
IUPAC Name |
4-(4-methylphenyl)-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIKQLLQORQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344093 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5301-96-2 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tolyltriazole inhibit corrosion on copper and copper alloys?
A1: Tolyltriazole forms a protective film on the surface of copper and copper alloys by adsorbing to the metal surface. This film acts as a barrier, preventing corrosive agents like chloride ions from reaching the metal surface and causing corrosion. [, , ]
Q2: Is tolyltriazole effective in inhibiting corrosion in all environments?
A2: While highly effective in many environments, the effectiveness of tolyltriazole can vary. Research suggests that its efficiency can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its effectiveness is lower in alkaline solutions compared to acidic or neutral solutions. [, , ]
Q3: Are there any synergistic effects observed when tolyltriazole is combined with other corrosion inhibitors?
A3: Yes, studies have shown that combining tolyltriazole with additives like Sodium Benzoate, Potassium Iodide, and Thiourea can enhance its corrosion inhibition properties, creating a synergistic effect. []
Q4: Is tolyltriazole biodegradable? What are the implications of its persistence in the environment?
A4: Tolyltriazole exhibits low biodegradability. This persistence, coupled with its widespread use in applications like aircraft de-icing fluids, leads to its accumulation in the environment, particularly in rivers and lakes. [, , ]
Q5: How do researchers track the presence and concentration of tolyltriazole in environmental samples?
A5: Advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify tolyltriazole in complex environmental matrices like wastewater and sludge. [, ]
Q6: Are there any ongoing efforts to remediate tolyltriazole contamination in water treatment facilities?
A6: Research has explored the potential of advanced treatment systems like Soil Aquifer Treatment (SAT) for removing tolyltriazole from wastewater. Results suggest that these systems can effectively remove this contaminant through a combination of sorption and biodegradation processes. []
Q7: What analytical techniques are used to characterize the interaction between tolyltriazole and metal surfaces?
A7: Various surface analytical techniques are used to study tolyltriazole's interaction with metals. These include:
- X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical state of the elements present on the metal surface, helping to understand the formation and nature of the protective film. [, ]
- Secondary ion mass spectrometry (SIMS): Offers insights into the molecular composition of the surface and the inhibitor layer, aiding in identifying adsorbed molecules and studying surface chemistry. [, ]
- Atomic force microscopy (AFM): Enables researchers to visualize the surface morphology and topography at the nanoscale, providing valuable information about the inhibitor film's structure and coverage. []
- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) help researchers analyze the electrochemical behavior of the metal in the presence of tolyltriazole, providing information on corrosion rates and inhibition mechanisms. [, , , , ]
Q8: What is the molecular formula and weight of tolyltriazole?
A8: Tolyltriazole, specifically 4-methyl-1H-benzotriazole, has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. [, ]
Q9: How does the structure of tolyltriazole contribute to its effectiveness as a corrosion inhibitor?
A9: Tolyltriazole's molecular structure contains a triazole ring with nitrogen atoms. These nitrogen atoms can form bonds with copper atoms on the metal surface, leading to the formation of a strong, protective film. The methyl group in tolyltriazole also influences its solubility and interaction with the metal surface. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)





